Imidol hydrochloride is synthesized through various chemical processes involving imidazole derivatives. It falls under the category of antidepressants and is specifically classified as a tricyclic antidepressant due to its three-ring chemical structure. Its therapeutic applications extend beyond depression to include the treatment of nocturnal enuresis in children and chronic pain management.
The synthesis of imidol hydrochloride can be accomplished through several methods, with one notable approach being the N-alkylation of imidazole using tert-butyl chloroacetate. This method involves a two-step process where imidazole is first alkylated, followed by non-aqueous ester cleavage to yield the hydrochloride salt.
This method has been reported to yield high purity products without the need for extensive purification steps, making it advantageous for large-scale production .
Imidol hydrochloride has a distinctive molecular structure characterized by its tricyclic framework. The chemical formula is , indicating the presence of two nitrogen atoms within its structure.
Imidol hydrochloride can participate in various chemical reactions, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups.
Imidol hydrochloride primarily exerts its antidepressant effects through the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft. This action increases the availability of these neurotransmitters, which are critical for mood regulation.
Relevant analyses indicate that imidol hydrochloride maintains stability across various environmental conditions, which is essential for pharmaceutical formulations .
Imidol hydrochloride finds extensive use in scientific research and clinical practice:
In addition to these applications, ongoing research continues to explore new therapeutic uses for imidol hydrochloride in various psychological and neurological conditions .
Imidol HCl (C₁₉H₁₈BrNO₄S·HCl, MW 472.77 g/mol) belongs to the structural class of substituted indole-3-carboxylate derivatives. Its IUPAC name, ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride, precisely defines its core architecture [3]. The compound features a brominated indole ring system with key modifications: a methyl group at the N1 position, a phenylsulfinylmethyl group at C2, and an ethyl ester at C3. The 6-bromo and 5-hydroxy substituents contribute significant polarity and potential for hydrogen bonding. While the name "Imidol" might superficially suggest a relationship to imidoyl chlorides (R₁R₂C=N-Cl), critical functional group analysis reveals no direct structural analogy. Imidoyl chlorides are highly reactive intermediates characterized by a chlorine attached to an imine-like carbon-nitrogen double bond, whereas Imidol HCl contains no such functionality [1] [6]. The "Imidol" designation likely stems from the indole core rather than imidoyl functionality.
Table 1: Key Structural Features and Functional Groups of Imidol HCl
Position | Substituent/Group | Chemical Characteristics | Potential Functional Role |
---|---|---|---|
Core | 1H-Indole | Planar bicyclic heteroaromatic system | Provides scaffold for substituent positioning |
N1 | Methyl (-CH₃) | Alkyl group | Blocks N-H metabolism, modulates electron density |
C2 | (Phenylsulfinyl)methyl | -CH₂-S(=O)-C₆H₅; Chiral sulfoxide, polar | Hydrogen bonding, redox activity, potential chiral binding |
C3 | Ethoxycarbonyl (-COOEt) | Ester group | Moderate lipophilicity, potential prodrug site |
C5 | Hydroxy (-OH) | Phenolic hydroxyl, acidic | Hydrogen bonding donor/acceptor, site for conjugation |
C6 | Bromo (-Br) | Halogen, moderately large atom | Halogen bonding, electron-withdrawing effect, lipophilicity |
Salt | Hydrochloride (HCl) | Ionic salt form | Enhances solubility and crystallinity |
The combination of an electron-rich indole core bearing both electron-withdrawing (Br, ester) and electron-donating (OH, alkyl) groups creates a complex electronic profile. The sulfoxide moiety introduces chirality, suggesting that stereochemistry could significantly influence biological activity, although specific stereoisomer data is currently lacking in the literature [3]. The molecule's calculated elemental composition (C, 48.27%; H, 4.05%; Br, 16.90%; Cl, 7.50%; N, 2.96%; O, 13.54%; S, 6.78%) aligns with its molecular formula [3]. This specific arrangement of functional groups differentiates Imidol HCl structurally from established antiviral drug classes like nucleoside analogs (e.g., lamivudine, entecavir) or acyclic phosphonates (e.g., tenofovir) [2].
The discovery and development of Imidol HCl emerged against the backdrop of persistent challenges in HBV therapy. Despite the approval of nucleoside/nucleotide analogs (NRTIs like lamivudine, entecavir, tenofovir) and interferons, limitations such as viral resistance, finite efficacy in achieving functional cure (HBsAg loss), and long-term safety concerns necessitated novel therapeutic approaches [2]. Imidol HCl represents a distinct chemotype investigated for its potential to overcome these limitations, specifically targeting HBV replication through mechanisms potentially divergent from polymerase inhibition.
Initial pharmacological characterization revealed promising antiviral activity against HBV in preclinical models, positioning it within the ongoing search for non-nucleoside HBV inhibitors [3]. Its significance lies in its novel structural class compared to approved HBV drugs, potentially offering a different resistance profile or complementary mechanism of action. While the precise molecular target remains undisclosed in the available literature, its characterization as a "novel anti-HBV agent" suggests it acts via a mechanism distinct from the nucleoside analogues and acyclic nucleoside phosphonate analogues dominating the HBV therapeutic landscape [2] [3].
Key milestones in its preclinical investigation include:
Table 2: Imidol HCl in the Context of Antiviral Drug Development History
Era | Key Antiviral Milestones | Development Context for Imidol HCl |
---|---|---|
Pre-1963 | No approved antiviral drugs | - |
1963 | First Antiviral: Idoxuridine (HSV) [2] | - |
1980s-1990s | Nucleoside RT Inhibitors (HIV: AZT, ddI, etc.) [2] | - |
1990s-2000s | HBV NRTIs (Lamivudine, Adefovir, Entecavir, Tenofovir) [2] | Established nucleoside analogs as HBV standard of care, highlighting need for non-nucleoside options. |
2010s | HCV DAAs Revolution (Protease, NS5A, Polymerase Inhibitors) [2] | Demonstrated feasibility of highly effective direct-acting antivirals for chronic viral infections. |
~2010s-Present | Imidol HCl Preclinical Development [3] | Emergence as a novel non-nucleoside small molecule candidate targeting HBV. |
This development trajectory positions Imidol HCl within the "direct-acting antiviral" paradigm but focused on HBV rather than HCV. Its potential role would be as an adjunct or alternative to existing NRTIs, particularly if it demonstrates activity against resistant HBV strains or contributes to functional cure strategies. The available literature, however, remains confined to early-stage research, lacking detailed efficacy data (e.g., EC₅₀ values in standardized antiviral assays) or comparative studies against current HBV therapeutics [3].
The current research status of Imidol HCl is firmly preclinical. While identified as "potentially for the treatment of HBV infection," detailed efficacy data, mechanism of action studies, and comprehensive safety profiles in relevant in vivo models remain largely unreported in the publicly available scientific literature [3]. Key research gaps present significant barriers to its translational progression:
Table 3: Critical Research Gaps and Required Studies for Imidol HCl Development
Research Gap Category | Specific Unknowns | Required Studies |
---|---|---|
Mechanism of Action | Primary molecular target(s); Stage of HBV life cycle inhibited | Target deconvolution (e.g., binding assays, resistance selection, reporter assays); Detailed time-of-addition assays; Analysis of viral replication intermediates |
In Vitro Efficacy | Potency (IC₅₀/EC₅₀) vs. wild-type & NAr HBV; Cytotoxicity (CC₅₀, SI); Activity across genotypes | Standardized antiviral assays in multiple HBV-replicating cell lines; Testing against a panel of clinically relevant mutants; Genotype panel screening |
In Vivo Efficacy | Antiviral activity in HBV infection models; Reduction in viremia & antigens; Effect on cccDNA | Studies in humanized liver mice or other pharmacologically relevant HBV animal models; Quantification of HBV DNA, RNA, HBsAg, HBeAg, cccDNA |
Pharmacokinetics | Bioavailability; Half-life; Volume of distribution; Tissue penetration (liver); Metabolism pathways; Drug-drug interaction potential | PK studies in multiple species (rodent, non-rodent); Mass balance studies; Metabolite identification; CYP450 phenotyping |
Toxicology | Acute & chronic toxicity; Genotoxicity; Safety pharmacology (CNS, cardiovascular) | GLP-compliant repeat-dose toxicity studies; AMES test; hERG assay; Core battery safety pharmacology studies |
Chemistry | Enantioselective activity; Optimal salt form; Scalable synthesis; Solid-state properties | Synthesis and testing of individual enantiomers; Salt screening; Process chemistry development; Polymorph screening |
Addressing these gaps requires substantial investment in rigorous in vitro and in vivo studies. The absence of published data in these areas indicates that Imidol HCl remains in the very early stages of the drug discovery pipeline. Its future hinges on validating its antiviral promise through detailed mechanistic and efficacy studies and establishing a favorable preclinical safety and pharmacokinetic profile to warrant progression towards Investigational New Drug (IND)-enabling studies and potential clinical trials [3].
Table 4: Key Identifiers for Antiviral Research Compound Imidol HCl
Identifier Type | Value |
---|---|
Primary Name | Imidol HCl |
CAS Registry Number | 1606174-14-4 |
Related CAS (Free Base) | 172041-16-6 |
Molecular Formula | C₁₉H₁₈BrNO₄S·HCl (Free base: C₁₉H₁₈BrNO₄S) |
Molecular Weight | 472.77 g/mol |
IUPAC Name | ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride |
Key Synonyms | ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfinyl)methyl]-1H-indole-3-carboxylate hydrochloride |
Potential Indication | Investigational agent for Hepatitis B Virus (HBV) infection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7